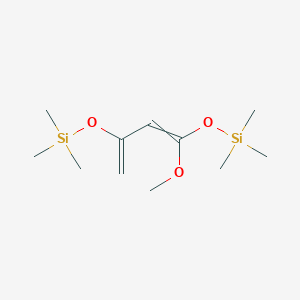
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane
概要
説明
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C11H24O3Si2 and its molecular weight is 260.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1-Methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane, commonly referred to as Danishefsky's diene, is a functionalized diene known for its applications in organic synthesis, particularly in Diels-Alder reactions. This compound exhibits a range of biological activities and has been explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
- Molecular Formula : C11H24O3Si
- Molecular Weight : 232.4 g/mol
- CAS Number : 67609-52-3
- Structure : The compound features a trimethylsilyloxy group, which enhances its reactivity in various organic transformations.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antifungal Activity
Research has indicated that derivatives of this compound exhibit antifungal properties. For instance, studies have shown that sulfone analogues synthesized from Danishefsky's diene demonstrate significant antifungal activity against various strains of fungi. These findings suggest potential applications in treating fungal infections.
2. Cytotoxicity and Antitumor Properties
The compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies reported that certain derivatives of this compound exhibit selective cytotoxicity against tumor cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
3. Mechanistic Studies
Mechanistic studies have focused on the pathways through which this compound exerts its biological effects. It has been suggested that the trimethylsilyloxy group plays a vital role in enhancing the reactivity of the diene, facilitating its participation in cycloaddition reactions that lead to biologically active products.
Case Studies and Research Findings
Applications in Organic Synthesis
This compound is not only significant for its biological activities but also for its utility in organic synthesis:
- Diels-Alder Reactions : Utilized as a diene to synthesize complex cyclic structures.
- Synthesis of Pyridones and Pyranones : Important intermediates in medicinal chemistry.
- Mannich-Michael Reactions : Employed in the preparation of piperidinones and enaminones, which are valuable in drug development.
特性
IUPAC Name |
(1-methoxy-3-trimethylsilyloxybuta-1,3-dienoxy)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3Si2/c1-10(13-15(3,4)5)9-11(12-2)14-16(6,7)8/h9H,1H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLJUYMIXSEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=CC(=C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696922 | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67609-52-3 | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67609-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,2,8,8-tetramethyl-6-methylidene-3,7-dioxa-2,8-disilanon-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














